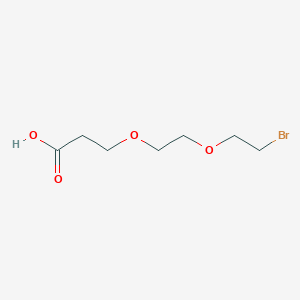
Bromo-PEG2-acid
Übersicht
Beschreibung
Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Synthesis Analysis
Bromo-PEG2-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .Molecular Structure Analysis
The molecular structure of Bromo-PEG2-acid consists of a bromo group at one end and a carboxyl group at the other . The compound contains two PEG units to help improve solubility .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG2-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromo-PEG2-acid has an empirical formula of C7H13BrO4 . Its molecular weight is 241.08 . It is a liquid at room temperature and is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . Here are some of its applications:
-
Bioconjugation : Bromo-PEG2-acid can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This process is used extensively in pharmaceuticals, biotechnology, and in chemical biology research.
-
Building Block for Synthesis : Bromo-PEG2-acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This is particularly useful in medicinal chemistry and chemical biology, where it can be used to create more complex molecules for study or therapeutic use.
-
Protein Degradation : It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutics, particularly in the field of oncology.
-
Drug Delivery : Bromo-PEG2-acid can be used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability and efficacy of therapeutic agents .
-
Nucleophilic Substitution Reactions : The bromide (Br) group in Bromo-PEG2-acid is a very good leaving group for nucleophilic substitution reactions . This makes it useful in organic synthesis, where it can be used to introduce a variety of functional groups into a molecule .
-
Amide Bond Formation : The terminal carboxylic acid of Bromo-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction is fundamental to peptide synthesis and can be used to create a wide range of bioconjugates .
For instance, it could potentially be used in the development of new materials or in the study of biological systems, given its properties. The bromide group is a good leaving group for nucleophilic substitution reactions, and the carboxylic acid group can react with amines to form amide bonds . These properties could be exploited in a variety of ways depending on the research context.
Safety And Hazards
Zukünftige Richtungen
Bromo-PEG2-acid has potential applications in the field of chemical biology and medicinal chemistry . It can be used for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds that require ligation . Examples of future applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Eigenschaften
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



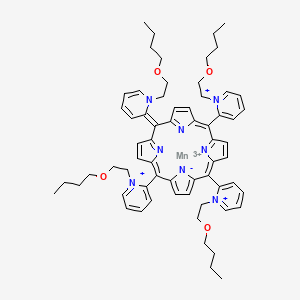
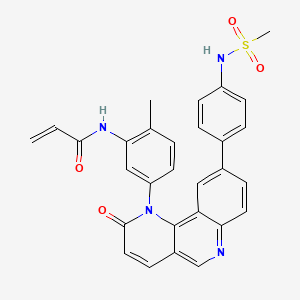

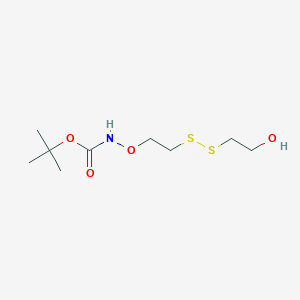

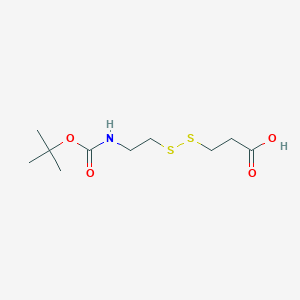
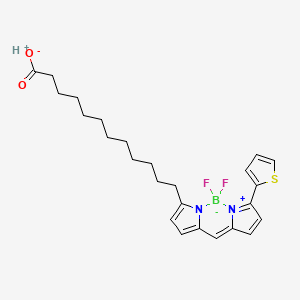
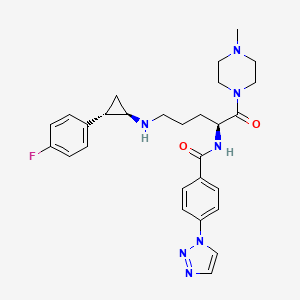

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)